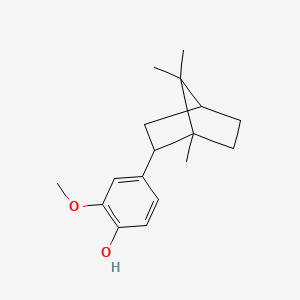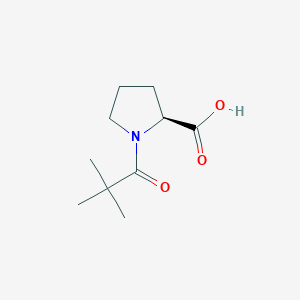
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- is a derivative of the amino acid L-Proline. It is characterized by the presence of a 2,2-dimethyl-1-oxopropyl group attached to the nitrogen atom of the proline ring. This compound has a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- typically involves the acylation of L-Proline with 2,2-dimethylpropanoic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale acylation reactions using similar reagents and conditions as those used in laboratory synthesis, with appropriate scaling up of the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a chiral catalyst in asymmetric synthesis, facilitating the formation of enantiomerically pure products. It can also influence protein folding by stabilizing specific conformations of polypeptide chains .
Comparison with Similar Compounds
Similar Compounds
L-Proline: The parent compound, lacking the 2,2-dimethyl-1-oxopropyl group.
N-Acetyl-L-Proline: Another derivative with an acetyl group instead of the 2,2-dimethyl-1-oxopropyl group.
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)-2-methyl-2-[[(1-methylethyl)amino]carbonyl]hydrazide: A more complex derivative with additional functional groups.
Uniqueness
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This modification enhances its utility as a chiral catalyst and its potential therapeutic applications .
Properties
CAS No. |
32909-49-2 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2S)-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
PKLZSYAHHJSOFE-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
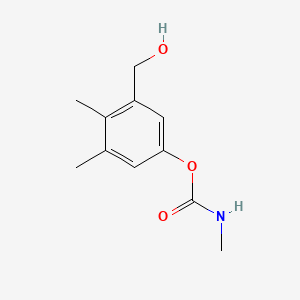
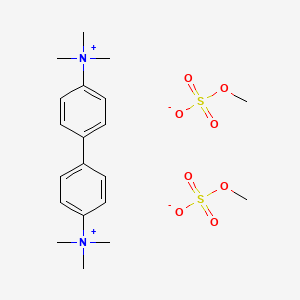
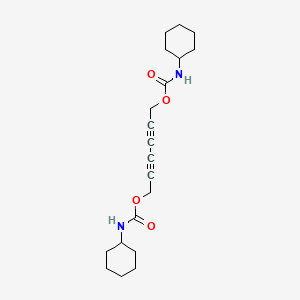
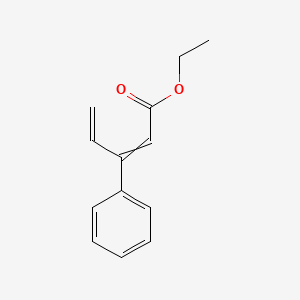

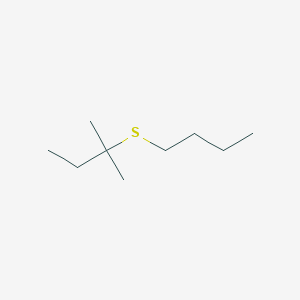

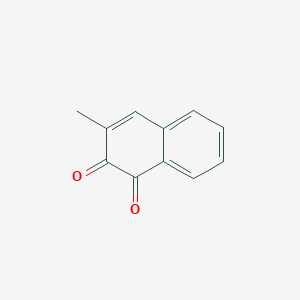

![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)

